Propanamide, N,N'-1,2-phenylenebis[2-amino-2-methyl-

Cat. No. B8567459

M. Wt: 278.35 g/mol

InChI Key: DOIZZPIVJOAGOX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06127536

Procedure details

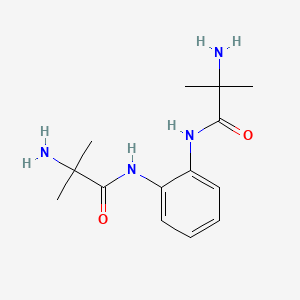

Wet diazide 18 is then dissolved in ethanol and hydrogenated using palladium on charcoal as the catalyst. The reaction is monitored by IR spectroscopy to verify complete reduction of the azido groups. After hydrogenation is complete, the catalyst is filtered off and the filtrate is dried on a rotary evaporator and under high vacuum to give 1,2-bis(2-amino-2-methylpropanamido)benzene (diamine 20) in 100% crude yield (95% purity by NMR=95% yield) from dibromide 16. This product may be used as is, or may be purified by recrystallization from isopropyl alcohol to obtain an analytical sample. In contrast, Collins et al. report a 57% yield for the comparable sequence of the two steps of azide formation and hydrogenation for their synthesis. As indicated earlier, the substantial increase in yield for this two step sequence may be due to the relatively high purity of the dibromide 16 used, which is a direct result of the use of THF as a precipitate-forcing solvent during formation of the dibromide 16. It will be apparent to those with ordinary skill in the art that methods other than hydrogenation with a platinum group metal, e.g., reduction with ammonium sulfide, might be employed for reduction of the azido groups.

Name

diazide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]([C:4]([CH3:24])([CH3:23])[C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH:14][C:15](=[O:22])[C:16]([CH3:21])([N:18]=[N+]=[N-])[CH3:17])=[O:6])=[N+]=[N-]>C(O)C.[Pd]>[NH2:1][C:4]([CH3:24])([CH3:23])[C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH:14][C:15](=[O:22])[C:16]([CH3:17])([NH2:18])[CH3:21])=[O:6]

|

Inputs

Step One

|

Name

|

diazide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=[N+]=[N-])C(C(=O)NC1=C(C=CC=C1)NC(C(C)(N=[N+]=[N-])C)=O)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate is dried on a rotary evaporator and under high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(C(=O)NC1=C(C=CC=C1)NC(C(C)(N)C)=O)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 57% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |